Z-Val-OMe

描述

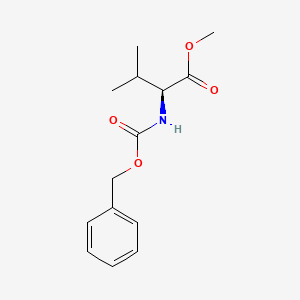

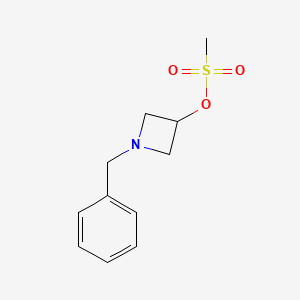

Z-Val-OMe, also known as Z-VAD(OMe)-FMK, is a pan-caspase inhibitor . It is a competitive irreversible peptide inhibitor that blocks caspase-1 family and caspase-3 family enzymes . It does not require esterase to hydrolyze the O-methyl ester like the cell-permeable form .

Molecular Structure Analysis

Z-Val-OMe has a molecular formula of C22H30FN3O7 . It is a tripeptide consisting of Z-Val-Ala-Asp(OMe) in which the C-terminal OH group has been replaced by a fluoromethyl group .Physical And Chemical Properties Analysis

Z-Val-OMe has a molecular weight of 467.5 g/mol . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.科学研究应用

1. 硫醇蛋白酶中的抑制和保护

Z-Val-OMe 相关化合物的关键应用是在硫醇蛋白酶的研究和抑制中。研究表明,某些类似物(如与 Z-Val-OMe 相似的 Z-Gln-Val-Val-Ala-Gly-OMe)对木瓜蛋白酶和组织蛋白酶 B 等酶表现出抑制活性。这些化合物还表现出对蛋胱抑素和人低分子量激肽原等其他元素诱导的抑制的保护作用 (Teno, Tsuboi, Itoh, Okamoto, & Okada, 1987)。

2. 缺血/再灌注损伤的减轻

与 Z-Val-OMe 密切相关的化合物,例如 Z-Val-Ala-Asp(OMe)-CH2F,已用于减少心肌再灌注损伤的研究中。这些研究表明,它们通过减轻缺血危险区域内的心肌细胞凋亡起作用,突出了它们在心脏健康研究中的潜力 (Yaoita, Ogawa, Maehara, & Maruyama, 1998)。

3. 纳米粒子工程中的应用

Z-Val-OMe 衍生物已用于纳米粒子工程中。例如,基于 l-缬氨酸的寡肽(包括类似于 Z-Val-OMe 的结构)已被用于形成稳定的有机凝胶,可以用银纳米粒子进行矿化。该应用在材料科学和纳米技术领域具有重要意义 (Mantion, Guex, Foelske, Mirolo, Fromm, Painsi, & Taubert, 2008)。

4. 合成和生物活性

Z-Val-OMe 及其衍生物已合成用于各种生物学研究。例如,它们的对埃及伊蚊 (Aedes aegypti) 和德国小蠊 (Blattella germanica) 等害虫的合成及其生物活性的分析已被记录在案。此类研究提供了这些化合物在害虫防治中潜在应用的见解 (Okada, Iguchi, Hirai, Goto, Yagyu, & Yajima, 1984)。

5. 肽合成

Z-Val-OMe 相关化合物已用于肽的合成。例如,包括类似于 Z-Val-OMe 的 X-二肽在内的二肽已使用微生物金属蛋白酶合成,证明了它们在生物活性肽合成中的用途 (Isowa & Ichikawa, 1979)。

属性

IUPAC Name |

methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450180 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-OMe | |

CAS RN |

24210-19-3 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)

![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)

![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-Dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1625073.png)